

Structure and molecular formula of 2-Methoxy-6-methylpyridine (C₇H₉NO)

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Compound of Interest

Compound Name: 2-Methoxy-6-methylpyridine

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An In-Depth Technical Guide to **2-Methoxy-6-methylpyridine (C₇H₉NO)**

Introduction: Unveiling a Versatile Heterocyclic Building Block

2-Methoxy-6-methylpyridine, also known by synonyms such as 6-Methoxy-2-picoline, is a substituted pyridine derivative that has garnered significant attention within the scientific community.^{[1][2]} With the molecular formula C₇H₉NO, this compound presents as a colorless to light yellow liquid and serves as a pivotal intermediate in the synthesis of a wide array of more complex molecules.^{[3][4]} Its unique structural arrangement, featuring a pyridine ring functionalized with both a methoxy and a methyl group, imparts a valuable combination of reactivity and solubility.^[2] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a particular focus on its role in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

The foundational structure of **2-Methoxy-6-methylpyridine** consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. A methyl group (-CH₃) is attached at the 6-position, and a methoxy group (-OCH₃) is at the 2-position.^[2] This substitution pattern is crucial to its chemical behavior, influencing the electron density of the aromatic ring and the reactivity of the substituent groups.

The key identifiers and physicochemical properties of **2-Methoxy-6-methylpyridine** are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₉ NO	[1][4][5]
Molecular Weight	123.15 g/mol	[3][6]
IUPAC Name	2-methoxy-6-methylpyridine	[5][7]
CAS Number	63071-03-4	[1][3][4][7]
Appearance	Colorless to light yellow liquid	[3][4]
Boiling Point	161.3 °C at 760 mmHg	[4]
Density	1.001 g/cm ³	[4]
Refractive Index	1.4975 - 1.5015 @ 20°C	[4][7]
Flash Point	56 °C	[4]
Solubility	Slightly soluble in water	[4][8]
SMILES	CC1=NC(=CC=C1)OC	[5][6][7]
InChIKey	WIMNZMOEBDPZTB- UHFFFAOYSA-N	[5][7]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of **2-Methoxy-6-methylpyridine** is most commonly achieved through nucleophilic aromatic substitution. The causality behind this choice lies in the inherent reactivity of halopyridines. A chlorine atom at the 2-position of the pyridine ring is an excellent leaving group, readily displaced by a strong nucleophile like methoxide.

Experimental Protocol: Nucleophilic Substitution

A standard laboratory-scale synthesis is detailed below. This protocol is a self-validating system; successful formation of the product can be confirmed by monitoring the disappearance

of the starting material (e.g., via TLC or GC) and subsequent spectroscopic analysis of the purified product.

Objective: To synthesize **2-Methoxy-6-methylpyridine** from 2-chloro-6-methylpyridine.

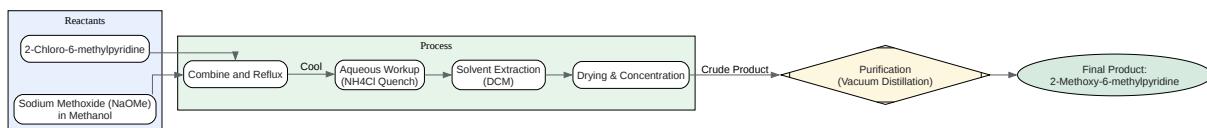
Materials:

- 2-Chloro-6-methylpyridine
- Sodium methoxide (NaOMe)
- Methanol (MeOH, anhydrous)
- Toluene
- Saturated aqueous ammonium chloride (NH₄Cl)
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO₄, anhydrous)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-methylpyridine in anhydrous methanol.
- Reagent Addition: Add sodium methoxide to the solution. The amount should be in slight molar excess (e.g., 1.1 to 1.2 equivalents) relative to the chloropyridine substrate.
- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored for completion over several hours. The elevated temperature is necessary to overcome the activation energy of the substitution reaction.
- Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. This step neutralizes any remaining base.

- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane. Perform multiple extractions to ensure quantitative recovery.
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The resulting crude product can be purified by vacuum distillation to yield the final, high-purity **2-Methoxy-6-methylpyridine**.



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Caption: Workflow for the synthesis of **2-Methoxy-6-methylpyridine**.

Structural Elucidation via Spectroscopic Analysis

Confirmation of the molecular structure of **2-Methoxy-6-methylpyridine** is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

- ¹H NMR (Proton Nuclear Magnetic Resonance): This technique identifies the different types of protons in the molecule based on their chemical environment. The spectrum would show distinct signals for the methyl protons, the methoxy protons, and the three aromatic protons on the pyridine ring, with characteristic chemical shifts and coupling patterns.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton. Seven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the carbons of the methyl and methoxy groups.[6]
- IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands would include C-H stretches from the aromatic ring and alkyl groups, C=C and C=N stretches characteristic of the pyridine ring, and C-O stretches from the methoxy group.[9]
- MS (Mass Spectrometry): Mass spectrometry provides the exact mass of the molecule and information about its fragmentation pattern. The molecular ion peak (M^+) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (123.15).[6]

Spectroscopic Data	Expected/Reported Observations
^1H NMR	Signals for $-\text{CH}_3$ (methyl), $-\text{OCH}_3$ (methoxy), and three distinct aromatic protons.
^{13}C NMR	Seven unique carbon signals corresponding to the molecular structure.[6]
IR (cm^{-1})	C-N stretching ($\sim 1390 \text{ cm}^{-1}$), C-O stretching ($\sim 1290 \text{ cm}^{-1}$).[9]
Mass Spec (m/z)	Molecular Ion Peak $[\text{M}]^+$ at 123.068.[4][6]

Key Applications in Drug Development and Research

2-Methoxy-6-methylpyridine is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its bifunctional nature—a nucleophilic nitrogen atom (after deprotonation of the methyl group) and an aromatic ring amenable to further substitution—makes it highly valuable.[10]

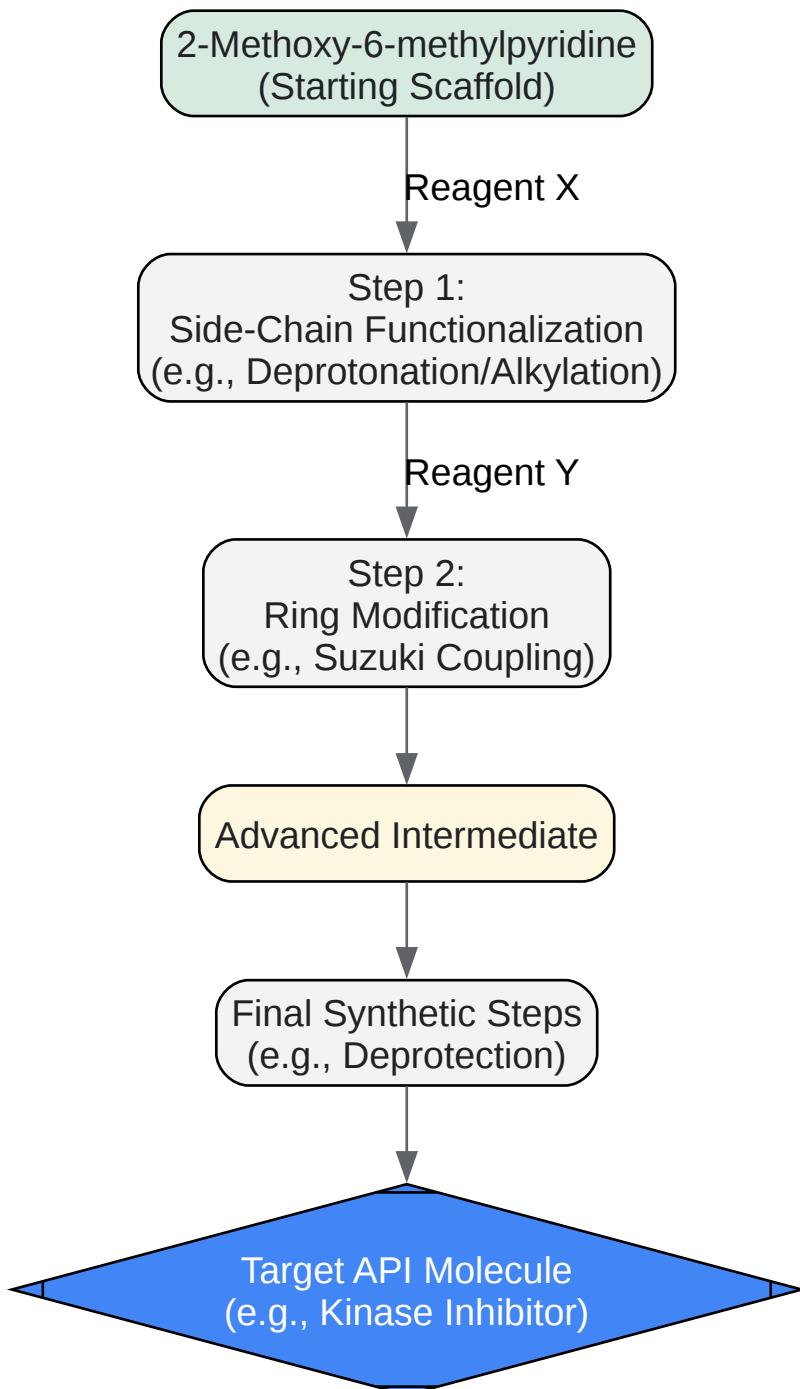
Case Study: A Novel Agent for Gallstone Dissolution

A significant and innovative application of **2-Methoxy-6-methylpyridine** is its investigation as a topical agent for dissolving gallstones.[2] Research has shown it to be a promising alternative to methyl-tertiary butyl ether (MTBE), the current clinical standard.[11]

- Mechanism of Action: The compound acts as an organic solvent capable of dissolving cholesterol-based gallstones.
- Advantage over MTBE: **2-Methoxy-6-methylpyridine** has a much higher boiling point (156 °C vs. 55 °C for MTBE).[11][12] This critical difference reduces its rate of vaporization, thereby minimizing side effects and improving safety during clinical application.[13]
- Efficacy: In both in vitro and in vivo studies, it has demonstrated superior efficacy in dissolving cholesterol gallstones compared to MTBE.[12][13][14]

Role as a Pharmaceutical Intermediate

Beyond this specific application, **2-Methoxy-6-methylpyridine** is widely used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3] The pyridine core is a common scaffold in medicinal chemistry, and the methoxy and methyl groups provide handles for molecular elaboration to optimize drug efficacy and specificity.



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Caption: Hypothetical role of **2-Methoxy-6-methylpyridine** in a drug synthesis pathway.

Safety, Handling, and Storage

As a chemical reagent, **2-Methoxy-6-methylpyridine** must be handled with appropriate care. It is classified as a flammable liquid and vapor.[8][15][16]

- **Hazards:** The compound is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation.[8][15][16]
- **Handling:** Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[15][17]
- **Storage:** Store in a cool, dry, and well-ventilated place in a tightly sealed container. It should be stored away from oxidizing agents.[8]

Conclusion

2-Methoxy-6-methylpyridine (C_7H_9NO) stands out as a heterocyclic compound of significant synthetic utility. Its well-defined structure and predictable reactivity make it an invaluable precursor in diverse fields, from agrochemicals to materials science.[3] In the realm of drug development, its role as a versatile scaffold and its demonstrated potential as a safer, more effective gallstone-dissolving agent highlight its importance. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage this potent chemical building block for future innovations.

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